molecular formula C13H16N2O3 B6593971 tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate CAS No. 882188-87-6

tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No.: B6593971
CAS No.: 882188-87-6
M. Wt: 248.28 g/mol
InChI Key: ZUTFTIKZPUYKBM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate is an organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The tert-butyl group and the hydroxymethyl group attached to the indazole ring make this compound unique and interesting for various chemical and biological studies.

Preparation Methods

The synthesis of tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves several steps. One common method is the reaction of indazole with tert-butyl chloroformate in the presence of a base, followed by the introduction of the hydroxymethyl group through a suitable reagent. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity of the product.

Chemical Reactions Analysis

tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with specific enzymes and receptors in the body. Studies focus on its pharmacokinetics and pharmacodynamics.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the indazole ring can interact with hydrophobic pockets. These interactions can lead to the inhibition or activation of enzymatic activities, affecting various biological pathways.

Comparison with Similar Compounds

tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

    1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine: This compound has a similar tert-butyl and hydroxymethyl group but differs in the presence of a nitro group, which imparts different chemical and biological properties.

    1-Bromoacetyl-3,3-dinitroazetidine: This compound has a bromoacetyl group and two nitro groups, making it more reactive and suitable for different applications compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and potential biological activities.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-7-5-4-6-9(11)10(8-16)14-15/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTFTIKZPUYKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743701
Record name tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882188-87-6
Record name tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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